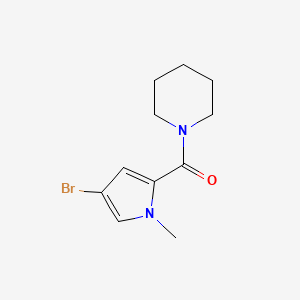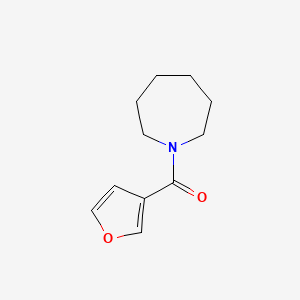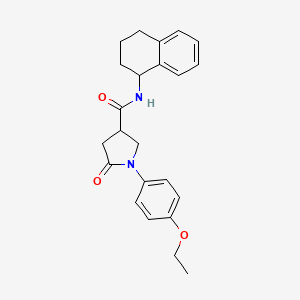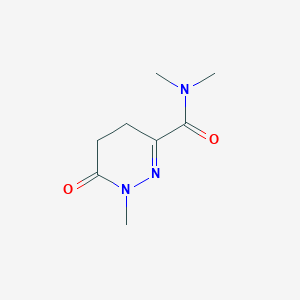
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that has been widely used in scientific research. MPMP is a pyrrolidine derivative that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a modulator of the cholinergic and dopaminergic systems. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to affect the release of dopamine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may lead to an improvement in cognitive function. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to affect the release of dopamine, which may contribute to its effects on the central nervous system. In addition, (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and heart rate.
実験室実験の利点と制限
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for studying the cholinergic system. However, there are also limitations to using (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other systems in the body.
将来の方向性
There are several future directions for research on (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One area of research is to further elucidate its mechanism of action and its effects on the cholinergic and dopaminergic systems. Another area of research is to investigate its potential therapeutic applications, particularly in the treatment of cognitive disorders and cardiovascular disease. In addition, further studies are needed to determine the safety and efficacy of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in animal models and humans.
合成法
The synthesis of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 6-methoxypyridin-3-amine with pyrrolidine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in a pure form.
科学的研究の応用
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been used in various scientific research studies, including studies related to the central nervous system, cardiovascular system, and cancer. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion.
特性
IUPAC Name |
(6-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYSIIGRZNAVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)




![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)